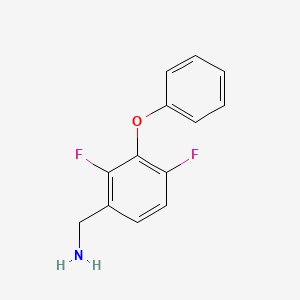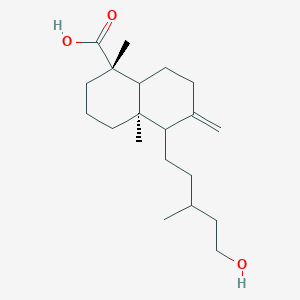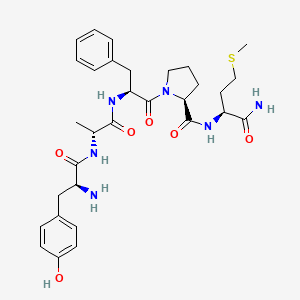
3-(Tert-butoxy)pyrrolidine; oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tert-butoxy)pyrrolidine; oxalic acid: is a compound that combines 3-(tert-butoxy)pyrrolidine with oxalic acid. This compound is often used in scientific research and industrial applications due to its unique chemical properties. The molecular formula for 3-(tert-butoxy)pyrrolidine is C8H17NO, and when combined with oxalic acid, it forms a salt with various applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butoxy)pyrrolidine typically involves the reaction of pyrrolidine with tert-butyl alcohol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the tert-butoxy group. The resulting product is then combined with oxalic acid to form the final compound .
Industrial Production Methods: In industrial settings, the production of 3-(tert-butoxy)pyrrolidine; oxalic acid involves large-scale chemical reactions using high-purity reagents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions: 3-(Tert-butoxy)pyrrolidine; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of derivatives .
科学的研究の応用
Chemistry: In chemistry, 3-(tert-butoxy)pyrrolidine; oxalic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds .
Biology: In biological research, this compound is used to study the effects of tert-butoxy groups on biological systems. It can be used to modify biomolecules and study their interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used as a precursor for drug development and in the synthesis of pharmaceutical intermediates .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes .
作用機序
The mechanism of action of 3-(tert-butoxy)pyrrolidine; oxalic acid involves its interaction with molecular targets in biological systems. The tert-butoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved depend on the specific application and the biological context .
類似化合物との比較
- 3-(tert-Butoxy)propionic acid
- 3-(tert-Butoxy)butyric acid
- 3-(tert-Butoxy)pentanoic acid
Uniqueness: 3-(Tert-butoxy)pyrrolidine; oxalic acid is unique due to its combination of a pyrrolidine ring with a tert-butoxy group and oxalic acid. This combination imparts distinct chemical properties that are not found in similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industry .
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.C2H2O4/c1-8(2,3)10-7-4-5-9-6-7;3-1(4)2(5)6/h7,9H,4-6H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMXVLLXTWMPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCNC1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B12430703.png)
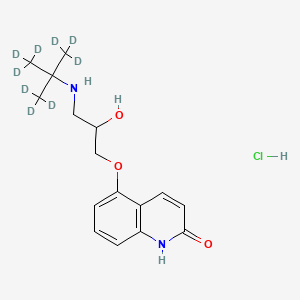

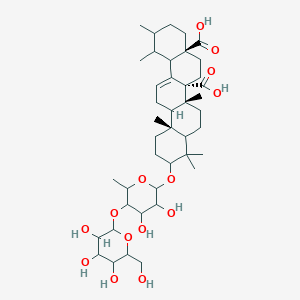
![tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B12430729.png)
![[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12430730.png)
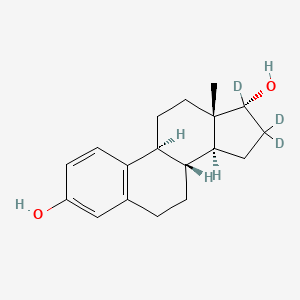
![3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B12430740.png)
![5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide](/img/structure/B12430763.png)
![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)
